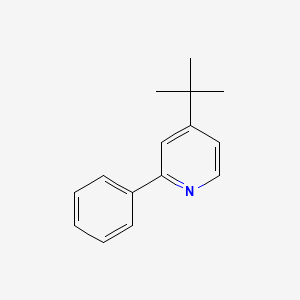![molecular formula C10H9F3OS B1441489 1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one CAS No. 1328939-64-5](/img/structure/B1441489.png)
1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one
Übersicht
Beschreibung
“1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one” is a chemical compound with the molecular formula C10H9F3OS. It has a molecular weight of 234.24 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one” is 1S/C10H9F3OS/c1-7(14)8-2-4-9(5-3-8)15-6-10(11,12)13/h2-5H,6H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one” is a liquid at room temperature . More detailed physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Photocatalytic Applications
The photocatalytic desulfonylative homocoupling of benzylic sulfone derivatives, which includes derivatives of the mentioned compound, utilizes a photoredox Ir catalyst. This process is notable for generating structurally diverse multiply-arylated ethanes, highlighting its potential in synthesizing medicinally important structures with enhanced functionalization, such as α-deuterated or fluorinated sulfones (Ohkura et al., 2022).
Trimerization Reactions
A novel trimerization reaction of 1-phenylsulfanyl-2,2,2-trifluoroethyl isocyanide has been discovered, leading to the formation of complex dihydropyrimidine derivatives. This reaction is selective and occurs at room temperature, showcasing the unique reactivity of trifluoroethyl sulfanyl compounds in facilitating novel synthetic pathways (Uno et al., 1996).
Electrophilic Trifluoromethylthiolation
2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one, a related derivative, has been employed as an effective electrophilic trifluoromethylthiolation reagent under copper catalysis. This methodology facilitates the transformation of a broad set of compounds into trifluoromethylthio compounds, demonstrating the utility of trifluoromethylsulfanyl derivatives in introducing trifluoromethylthio groups into organic molecules (Huang et al., 2016).
Organofluorine Synthons
Research has also focused on developing new synthons for the synthesis of organofluorine compounds. For example, the treatment of Halothane with specific reagents produced trifluoroethyl sulfide derivatives, which were further utilized to synthesize complex organofluorine structures. This work highlights the role of trifluoroethyl sulfanyl compounds in expanding the toolbox for organofluorine chemistry (Katô et al., 2000).
Synthetic Methodologies
The compound and its derivatives have been applied in various synthetic methodologies, including the preparation of polyimides, heterocyclic compounds, and sulfones. These applications demonstrate the versatility of trifluoroethyl sulfanyl compounds in facilitating a wide range of chemical transformations and the synthesis of novel materials with potential applications in electronics, coatings, and pharmaceuticals (Yin et al., 2005; Shruthi et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[4-(2,2,2-trifluoroethylsulfanyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3OS/c1-7(14)8-2-4-9(5-3-8)15-6-10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFDTIBXBXGJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)SCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




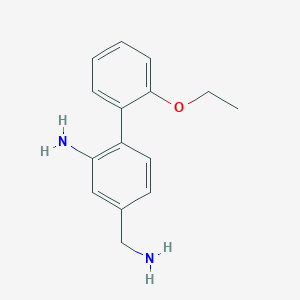
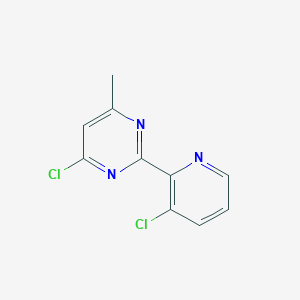
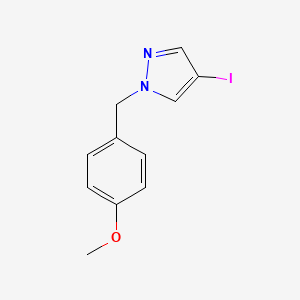
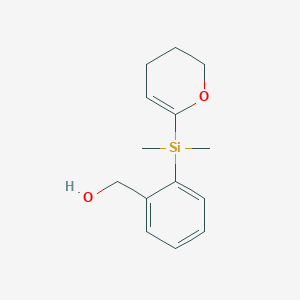
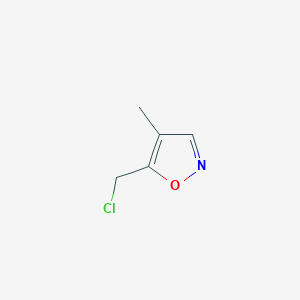
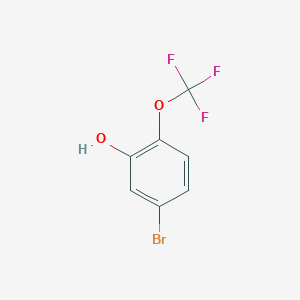
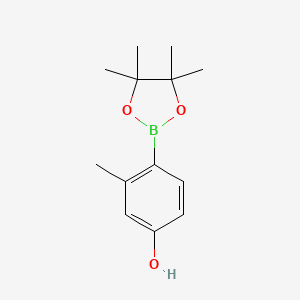
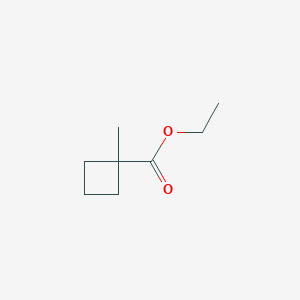
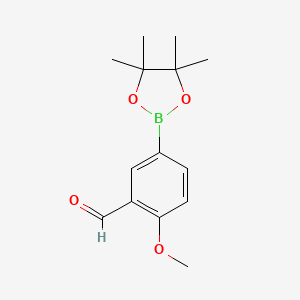
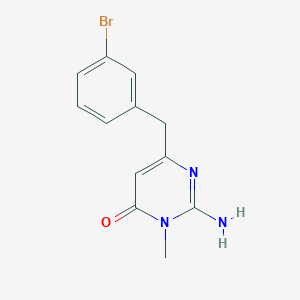
![1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1441425.png)
![4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1441427.png)
